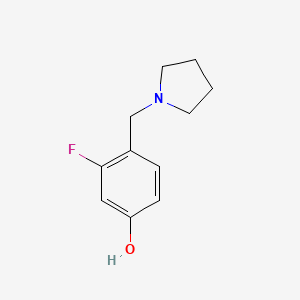

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

説明

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is a fluorinated aromatic compound featuring a pyrrolidine ring connected via a methylene group to the phenolic core. Its molecular formula is C₁₁H₁₃FNO, with a molecular weight of 193.23 g/mol. The fluorine atom at the 3-position and the pyrrolidinylmethyl group at the 4-position confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Key applications include:

- Neurological Therapeutics: Derivatives such as PF-03654746 and PF-03654764 (H₃ receptor antagonists) are investigated for Alzheimer’s disease and cognitive disorders .

- Liquid Crystals: Fluorinated pyrrolidine derivatives are used in liquid crystal displays due to their thermal stability and mesogenic behavior .

特性

分子式 |

C11H14FNO |

|---|---|

分子量 |

195.23 g/mol |

IUPAC名 |

3-fluoro-4-(pyrrolidin-1-ylmethyl)phenol |

InChI |

InChI=1S/C11H14FNO/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |

InChIキー |

CMALNROIRWHFIQ-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)CC2=C(C=C(C=C2)O)F |

製品の起源 |

United States |

類似化合物との比較

Key Differences :

- PF-03654746 incorporates a cyclobutane-carboxamide core, enhancing receptor binding affinity compared to the simpler phenolic structure of the target compound .

- The target compound serves as a precursor, while PF derivatives exhibit direct pharmacological activity.

Antiarrhythmic Agents

Key Differences :

- Changrolin has two pyrrolidinylmethyl groups and a quinazoline ring, increasing structural complexity and bioavailability compared to the mono-substituted target compound .

- The quinazoline moiety in Changrolin enables dual antimalarial and antiarrhythmic activity, unlike the target compound’s role as a synthetic intermediate.

Liquid Crystal Materials

Key Differences :

- The target compound’s pyrrolidinylmethyl group provides greater conformational flexibility than the rigid pyrrole ring in 3-fluoro-4-(pyrrol-1-yl)phenol, influencing mesophase temperature ranges .

- Fluorine content in tetrafluoropyrrole derivatives enhances thermal stability but reduces solubility in organic solvents.

Boronic Acid Derivatives

| Compound Name | Molecular Formula | Key Substituents | Application | References |

|---|---|---|---|---|

| [3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | C₁₁H₁₄BFNO₂ | Boronic acid at 2-position | Suzuki coupling precursor |

Key Differences :

- The boronic acid group enables cross-coupling reactions, unlike the phenolic hydroxyl group in the target compound .

- Substitution at the 2-position vs. 4-position alters steric hindrance in synthetic applications.

Piperidine/Pyrrolidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。